1-ethyl-3-nitro-1H-pyrazole
Overview
Description
1-Ethyl-3-nitro-1H-pyrazole is a compound with a molecular weight of 141.13 . It is a liquid at room temperature . The IUPAC name for this compound is 1-ethyl-3-nitro-1H-pyrazole .
Molecular Structure Analysis
The molecular structure of 1-ethyl-3-nitro-1H-pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C5H7N3O2/c1-2-7-4-3-5(6-7)8(9)10/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis
1-Ethyl-3-nitro-1H-pyrazole is a liquid at room temperature .Scientific Research Applications
Antibacterial Properties
Pyrazole derivatives have been noted for their antibacterial capabilities. They can be synthesized through green synthetic routes to act as antimicrobial agents .
Anti-inflammatory and Analgesic Activities
These compounds have also been shown to possess anti-inflammatory and analgesic properties. Novel ethyl-amino-methylthio-pyrazole carboxylates, for example, have been synthesized and screened for these activities .
Future Directions
Pyrazoles, including 1-ethyl-3-nitro-1H-pyrazole, continue to attract interest due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Future research will likely focus on developing new synthesis methods and exploring new applications for these compounds .
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives, a class to which this compound belongs, have been found to bind with high affinity to multiple receptors . This suggests that 1-ethyl-3-nitro-1H-pyrazole may also interact with various biological targets, influencing a range of physiological processes.
Mode of Action
Pyrazole derivatives are known to exhibit diverse biological activities, suggesting that they may interact with their targets in a variety of ways
Biochemical Pathways
Pyrazole derivatives are known to influence a wide range of biological activities, suggesting that they may impact multiple biochemical pathways
Result of Action
Given the diverse biological activities of pyrazole derivatives, it’s plausible that 1-ethyl-3-nitro-1h-pyrazole could have a wide range of effects at the molecular and cellular levels
properties
IUPAC Name |
1-ethyl-3-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-7-4-3-5(6-7)8(9)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOWBWIASXSRFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588676 | |
Record name | 1-Ethyl-3-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-nitro-1H-pyrazole | |
CAS RN |
58793-46-7 | |
Record name | 1-Ethyl-3-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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